molecular formula C13H13N5O2S2 B3003883 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile CAS No. 2097901-41-0

2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile

Cat. No.: B3003883
CAS No.: 2097901-41-0
M. Wt: 335.4
InChI Key: LWFUKILBDYEXON-UHFFFAOYSA-N
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Description

2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile is a complex organic compound that features a thiadiazole ring, a piperazine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile is a compound that combines a thiadiazole moiety with a piperazine ring, linked through a sulfonyl group to a benzonitrile. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its possible therapeutic applications due to the biological properties associated with its constituent groups.

  • Molecular Formula : C₁₃H₁₃N₅O₂S₂
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 2097901-41-0

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The thiadiazole ring enhances its capacity to penetrate cellular membranes and interact with proteins and nucleic acids. This interaction can modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity :
    • Compounds containing thiadiazole rings have been shown to possess antimicrobial properties against various bacterial strains. For instance, derivatives of thiadiazole have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
    • In vitro studies suggest that this compound may exhibit similar antimicrobial effects due to its structural characteristics.
  • Anticancer Potential :
    • The compound's structural similarity to other anticancer agents suggests it could inhibit cancer cell proliferation. Research on related thiadiazole derivatives has indicated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and melanoma (SK-MEL-2) cells .
    • Preliminary studies indicate that compounds with similar structures have shown IC₅₀ values in the micromolar range against these cancer cell lines.
  • Anticonvulsant Activity :
    • Some derivatives of piperazine and thiadiazole are known for their anticonvulsant properties. The potential for this compound to exhibit similar effects warrants further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)ethanoneStructureAnticonvulsant
4-(1,2,5-Thiadiazol-3-yl)-N-(pyridin-3-yl)methanesulfonamideStructureAntibacterial
5-(4-substituted phenyl)-1,3,4-thiadiazole derivativesStructureAnticancer

The unique combination of the thiadiazole moiety linked to a piperazine ring via a sulfonamide bond sets this compound apart from others with similar structures. This distinct configuration may contribute to its unique pharmacological profile and therapeutic applications not fully explored in other derivatives .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives:

  • In vitro Studies :
    • A study evaluated the cytotoxicity of various thiadiazole derivatives against cancer cell lines and found significant activity in compounds structurally related to this compound .
  • Mechanistic Studies :
    • Research on the mechanism of action revealed that similar compounds can inhibit key enzymes involved in cancer progression and bacterial resistance mechanisms .

Properties

IUPAC Name

2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c14-9-11-3-1-2-4-12(11)22(19,20)18-7-5-17(6-8-18)13-10-15-21-16-13/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFUKILBDYEXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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